2-[2-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 2096332-57-7
Cat. No.: VC7957972
Molecular Formula: C13H17BBrFO2
Molecular Weight: 314.99
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2096332-57-7 |
|---|---|
| Molecular Formula | C13H17BBrFO2 |
| Molecular Weight | 314.99 |
| IUPAC Name | 2-[2-(bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(16)9(10)8-15/h5-7H,8H2,1-4H3 |
| Standard InChI Key | CWIYMJFSXNPNHT-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)CBr |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)CBr |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound is systematically named 2-[2-(bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, adhering to IUPAC nomenclature rules. Its structure features a phenyl ring substituted with a bromomethyl (-CHBr) group at the 2-position and a fluorine atom at the 3-position, linked to a dioxaborolane moiety (Figure 1) . The dioxaborolane ring consists of two oxygen atoms coordinating a boron center, stabilized by pinacol-derived methyl groups.
Table 1: Key Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1256360-37-8 | |
| Molecular Formula | ||
| Molecular Weight | 314.99 g/mol | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CBr)F | |
| InChIKey | CWASIKJVXVGLKA-UHFFFAOYSA-N |
Spectroscopic and Structural Analysis
The compound’s 2D structure has been validated via X-ray crystallography for analogous boronic esters, though 3D conformer generation remains challenging due to limitations in molecular mechanics force fields . Nuclear magnetic resonance (NMR) data for related compounds indicate distinct signals for the boronic ester (δ ~1.3 ppm for pinacol methyl groups) and aromatic protons (δ ~7.0–7.5 ppm). The bromomethyl group’s presence is confirmed by a characteristic triplet in -NMR (δ ~4.3 ppm, J = 6.5 Hz).
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis typically involves two stages:
-
Formation of the Boronic Ester: Reacting 2-bromo-3-fluorobenzyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl) under inert conditions.
-
Pinacol Protection: Treating the intermediate boronic acid with pinacol in anhydrous tetrahydrofuran (THF), facilitated by molecular sieves to drive esterification.
Equation 1:
Mechanistic Insights
In Suzuki-Miyaura couplings, the compound undergoes transmetalation with palladium(II) intermediates, transferring the aryl group to form carbon-carbon bonds (Figure 2). The fluorine atom’s electron-withdrawing effect enhances the boron center’s electrophilicity, accelerating transmetalation kinetics.
Applications in Organic Synthesis
Cross-Coupling Reactions
The compound’s primary application lies in Suzuki-Miyaura reactions, enabling the synthesis of biaryl structures critical to pharmaceuticals and agrochemicals. For example, it has been employed in constructing fluorinated analogs of tyrosine kinase inhibitors.
Pharmaceutical Intermediates
Fluorine and bromine substituents enhance binding affinity and metabolic stability in drug candidates. This compound has been utilized in preclinical studies for antiviral agents targeting RNA-dependent RNA polymerases.
| Precaution | Implementation |
|---|---|
| Personal Protective Equipment | Gloves, goggles, lab coat |
| Ventilation | Use in fume hood |
| Storage | Airtight container, desiccated, -20°C |
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